N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Its core structure mimics purine bases, enabling interactions with kinase enzymes critical in cancer progression . Key structural features include:
- N4 substitution: A 4-ethoxyphenyl group, which enhances lipophilicity and electron-donating properties.
- N6 substitution: A 2-chlorobenzyl group, introducing steric bulk and halogen-mediated hydrophobic interactions.
This compound is part of a broader effort to optimize pyrazolo[3,4-d]pyrimidines as kinase inhibitors, with structural modifications aimed at improving potency and selectivity compared to quinazoline-based drugs like erlotinib and lapatinib .
Properties
IUPAC Name |
6-N-[(2-chlorophenyl)methyl]-4-N-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O/c1-2-34-21-14-12-19(13-15-21)30-24-22-17-29-33(20-9-4-3-5-10-20)25(22)32-26(31-24)28-16-18-8-6-7-11-23(18)27/h3-15,17H,2,16H2,1H3,(H2,28,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZUFSZRXVASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular processes and protein functions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting specific protein kinases, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound binds to the ATP-binding site of the kinase, preventing its activation .
Comparison with Similar Compounds
Substituent Effects at N4 and N6 Positions
The substitution pattern at N4 and N6 significantly influences biological activity. Below is a comparative analysis:
- Lipophilicity: The target compound’s 4-ethoxy group (logP ~3.2 estimated) offers balanced hydrophobicity compared to the highly polar morpholinopropyl group (logP ~1.8) in or the hydrophilic 3-methoxypropyl in .
- Halogen Effects : The 2-chlorobenzyl group may enhance target binding through halogen bonding, unlike the trifluoromethoxy group in , which relies on steric and electronic effects .
Core Modifications and Activity
Kinase Inhibition Profile
The target compound’s dual substitution at N4 and N6 positions is hypothesized to enhance dual kinase inhibition (e.g., EGFR and CDK4/6):
Antiproliferative Activity
- Comparative IC50 Values :
Pharmacokinetic and Solubility Considerations
- Solubility : The 4-ethoxy group improves water solubility (2.5 mg/mL) compared to highly hydrophobic analogs like PR5-LL-CM01 (0.8 mg/mL) .
- Formulation Strategies : Co-processing with hydrophilic polymers (e.g., PVP-VA64) enhances bioavailability, as demonstrated for related pyrazolo[3,4-d]pyrimidines .
Biological Activity
N6-[(2-chlorophenyl)methyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention for its diverse biological activities, particularly in oncology and as kinase inhibitors. The biological activity of this specific compound is explored through various studies focusing on its mechanisms of action, efficacy in cancer models, and potential therapeutic applications.
The compound functions primarily as an inhibitor of specific kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. The pyrazolo[3,4-d]pyrimidine scaffold has been shown to mimic ATP, allowing it to competitively inhibit kinases involved in cancer progression.
Biological Activity Overview
Recent studies have highlighted the following key biological activities:
- Anti-cancer Activity : The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cells, indicating potent activity in inhibiting cell growth .
- Kinase Inhibition : It has been reported that compounds within this class can inhibit epidermal growth factor receptor (EGFR) and casein kinase 1 (CK1), which are implicated in tumorigenesis. The specific compound showed promising results with IC50 values indicating strong inhibition of these targets .
Case Studies
Several studies have documented the effects of this compound in preclinical models:
- In Vitro Studies : A study evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It was found to induce apoptosis and cell cycle arrest at the S and G2/M phases in treated cancer cells .
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between the compound and target kinases like EGFR. These studies suggest a high affinity for the ATP-binding site, reinforcing its role as a competitive inhibitor .
- Toxicity Assessment : Acute toxicity tests revealed that this compound exhibited lower toxicity compared to other compounds within the same class, making it a safer candidate for further development .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
